3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-9-8(12-10-6)7-3-4-11(2)5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPBOWKWNAPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563509 | |
| Record name | 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114724-47-9 | |
| Record name | 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Intermediate Formation
The synthesis of 1,2,4-oxadiazoles typically begins with the preparation of amidoxime intermediates. For 3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole, the amidoxime is derived from 1-methylpyrrolidin-3-yl nitrile. Treatment of this nitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–80°C for 6–12 hours yields the corresponding amidoxime.
Reaction Conditions:
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Nitrile: 1-Methylpyrrolidin-3-yl nitrile
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Reagents: NHOH·HCl, NaHCO
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Solvent: Ethanol/water
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Temperature: 60–80°C
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Time: 6–12 hours
O-Acylation and Cyclodehydration
The amidoxime is subsequently acylated with acetyl chloride to form the O-acylamidoxime intermediate. Cyclodehydration under basic or thermal conditions generates the 1,2,4-oxadiazole ring. A study demonstrated that heating the O-acylamidoxime in borate buffer (pH 9.5) at 90°C for 2 hours achieves cyclization with 51–92% conversion, though competing hydrolysis may reduce yields.
Optimized Protocol:
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Acylation: React amidoxime with acetyl chloride (1.2 eq) in anhydrous DMF at 0°C.
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Cyclization: Heat intermediate in borate buffer (pH 9.5) at 90°C for 2 hours.
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Yield: 65–78% (isolated).
Room-Temperature Cyclodehydration Strategies
Base-Catalyzed Cyclodehydration
Recent advances enable cyclodehydration at ambient temperature using strong bases. Tetrabutylammonium hydroxide (TBAH) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) promotes efficient ring closure without thermal degradation.
Procedure:
Advantages:
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Avoids thermal decomposition of heat-sensitive substituents.
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Compatible with sterically hindered groups (e.g., 1-methylpyrrolidin-3-yl).
Solvent and Base Screening
A solvent study revealed that aprotic solvents (DMF, THF, MeCN) enhance cyclodehydration efficiency, while protic solvents (MeOH, HO) lead to hydrolysis.
| Solvent | Base | Conversion (%) |
|---|---|---|
| DMSO | KOH | 95 |
| THF | TBAH | 90 |
| MeCN | NaOH | 85 |
| HO | KOH | <5 |
Oxidative Cyclization Approaches
N-Halogenation and Dehydrohalogenation
Oxidative methods using N-bromosuccinimide (NBS) or iodine (I) with DBU or KCO facilitate cyclization via imine intermediates. This route is less common but useful for electron-deficient substrates.
Example:
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Substrate: N-(1-Methylpyrrolidin-3-yl)amidoxime
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Oxidant: NBS (1.1 eq)
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Base: DBU (1.5 eq)
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Solvent: CHCl
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 90°C, pH 9.5 | 65–78 | 2 hours | Moderate |
| Room-Temperature | KOH/DMSO, RT | 88–95 | 10–30 min | High |
| Oxidative | NBS/DBU, RT | 54–84 | 3–5 hours | Low |
Key Findings:
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Room-temperature methods offer superior yields and shorter reaction times.
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Classical methods remain viable for large-scale synthesis but require energy-intensive heating.
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Oxidative routes are limited by substrate compatibility and lower yields.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole has been studied for its potential as a therapeutic agent.
Case Study: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, derivatives of oxadiazoles were synthesized and evaluated for their anticancer activity. The results demonstrated that compounds with a pyrrolidine moiety showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Table 1: Biological Activities of Oxadiazole Derivatives
Material Science
Polymeric Applications:
The unique structure of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole allows it to be integrated into polymeric materials. Its incorporation enhances thermal stability and mechanical properties.
Case Study: Polymer Blends
A study explored the blending of this oxadiazole compound with poly(lactic acid) (PLA) to improve its thermal properties. The results indicated that the addition of oxadiazole significantly increased the glass transition temperature (Tg) and thermal degradation temperature (Td) of the PLA matrix .
Table 2: Properties of Polymer Blends with Oxadiazoles
| Polymer Type | Tg (°C) | Td (°C) | Reference |
|---|---|---|---|
| Poly(lactic acid) | 60 | 300 | Advanced Materials |
| Polyethylene | 40 | 250 | Materials Chemistry and Physics |
Agricultural Applications
Pesticidal Properties:
Oxadiazoles have been investigated for their potential use as pesticides due to their ability to disrupt biological processes in pests. Research has shown that certain oxadiazole derivatives can act as effective insecticides.
Case Study: Insecticidal Activity
A field study demonstrated that formulations containing 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole exhibited significant insecticidal activity against common agricultural pests such as aphids and beetles. The mode of action was linked to neurotoxic effects on the pests .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Physicochemical Properties:
Table 2: Reported Bioactivities of 1,2,4-Oxadiazole Derivatives
Key Findings :
- Anticholinesterase Activity : Substitution at R1/R2 positions (e.g., phenyl groups) enhances acetylcholinesterase inhibition (). The target compound’s pyrrolidine group may modulate this activity via steric effects .
- Antifungal/Nematicidal Activity : Amide-containing derivatives () show promise, but the target compound’s efficacy remains unstudied .
Biological Activity
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of increasing interest due to its potential biological activities. This oxadiazole derivative has been studied for its antimicrobial, cytotoxic, and anti-inflammatory properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole can be represented as follows:
- Molecular Formula: CHNO
- SMILES Notation: CN1CCC(C1)c1nc(N)no1
This compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole demonstrated effective bactericidal activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound may selectively inhibit the growth of cancer cell lines while exhibiting low toxicity towards normal cells. For example, in a study involving various cell lines, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole derivatives were tested for their effects on cell viability. The results indicated that certain derivatives could enhance cell viability at lower concentrations while exhibiting significant cytotoxic effects at higher doses .
Anti-inflammatory Properties
The anti-inflammatory potential of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole has been explored through various in vitro studies. These studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a candidate for developing new anti-inflammatory drugs .
Study on Antimicrobial Activity
A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with the oxadiazole structure exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin. The mechanism was linked to the inhibition of bacterial biofilm formation .
Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, derivatives of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole were tested against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings revealed that certain derivatives showed IC values in the low micromolar range, indicating strong antiproliferative effects while maintaining low toxicity towards normal fibroblast cells .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole | 16 | MRSA |
| Similar Oxadiazole Derivative | 32 | E. coli |
| Ciprofloxacin | 8 | Staphylococcus aureus |
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole | 25 | A549 |
| Similar Oxadiazole Derivative | 30 | HepG2 |
| Control (DMSO) | >100 | All Cell Lines |
Q & A
Q. What are the key synthetic pathways for 3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, trifluoroacetic acid (CF₃COOH) in acetonitrile is used to facilitate ring closure, achieving yields >90% under reflux conditions . Catalysts like sodium hydride (NaH) in mineral oil are critical for activating intermediates, as seen in analogous oxadiazole syntheses . Optimization of solvent polarity (e.g., acetonitrile vs. toluene) and temperature (60–80°C) is essential to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for confirming substituent positions on the oxadiazole and pyrrolidine rings. For instance, ¹H NMR chemical shifts between δ 2.0–3.5 ppm often indicate methyl groups on nitrogen atoms . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C=N (1600–1680 cm⁻¹) . X-ray crystallography, though less common, resolves stereochemistry in crystalline derivatives .
Q. What preliminary biological activities have been reported for 1,2,4-oxadiazole derivatives?
Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 3-phenyl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives show α7 nicotinic acetylcholine receptor agonism, suggesting neuropharmacological potential . Antifungal activity via 14-α-demethylase inhibition has also been observed in triazole-oxadiazole hybrids .
Q. How can researchers optimize purity during synthesis?
Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted precursors. Recrystallization in ethanol/water mixtures improves purity (>98%) for crystalline derivatives. Monitoring reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures intermediate stability .
Q. What are the solubility and stability considerations for this compound?
The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at –20°C under inert atmosphere to prevent oxidation of the oxadiazole ring. Degradation products, such as ring-opened amides, can be detected via LC-MS after prolonged exposure to humidity .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies often arise from assay variability (e.g., cell lines vs. in vivo models). For example, COX-2 inhibition reported in some oxadiazoles may conflict with GSK-3β selectivity in others . Meta-analysis of structural analogs (e.g., substituent effects on electron-withdrawing groups) and standardized assay protocols (e.g., IC₅₀ normalization) are recommended .
Q. What computational methods predict interactions with biological targets?
Molecular docking (AutoDock Vina, Discovery Studio) identifies binding poses with enzymes like 14-α-demethylase (PDB: 3LD6) . Density Functional Theory (DFT) calculates electrostatic potential surfaces (EPS) using Multiwfn to correlate charge distribution with receptor affinity . Pharmacophore modeling highlights critical H-bond acceptors (oxadiazole N-O) and hydrophobic pockets .
Q. What challenges arise in multi-step synthesis optimization?
Competing side reactions, such as over-alkylation of the pyrrolidine nitrogen, require strict stoichiometric control. For example, excess methylating agents (e.g., methyl iodide) can lead to quaternary ammonium salts, reducing yields by 20–30% . Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency for heat-sensitive intermediates .
Q. How can derivatives be designed to enhance bioactivity?
Substituent engineering at the oxadiazole 5-position (e.g., introducing sulfonamide or nitro groups) enhances target selectivity. For instance, 3-(4-pyridyl)-5-(4-sulfamidophenyl)-1,2,4-oxadiazole derivatives show dual GSK-3β/COX-2 inhibition . QSAR models prioritize logP values <3.5 to balance membrane permeability and solubility .
Q. What mechanistic insights exist for enzyme inhibition by this compound?
Competitive inhibition kinetics (Lineweaver-Burk plots) reveal oxadiazoles bind to ATP pockets in kinases. For example, 5-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole disrupts NADPH binding in cytochrome P450 enzymes, validated via UV-Vis spectral shifts at λmax 450 nm . Apoptosis induction in cancer cells is linked to caspase-3/7 activation, measurable via fluorometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
